An In-depth Technical Guide to (3'-Ethoxy-biphenyl-4-yl)-acetic acid
An In-depth Technical Guide to (3'-Ethoxy-biphenyl-4-yl)-acetic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3'-Ethoxy-biphenyl-4-yl)-acetic acid (CAS No. 669713-69-3). While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust theoretical and practical framework. We will delve into a proposed synthetic route leveraging the Suzuki-Miyaura cross-coupling reaction, discuss its expected physicochemical properties and reactivity, and explore potential avenues for research and development based on its structural motifs. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and utilization of this specific biphenyl acetic acid derivative.
Introduction and Chemical Identity
(3'-Ethoxy-biphenyl-4-yl)-acetic acid is a biphenyl derivative belonging to the arylacetic acid class of organic compounds. Its structure is characterized by a biphenyl core, where one phenyl ring is substituted with an acetic acid group at the 4-position, and the other is substituted with an ethoxy group at the 3'-position. This substitution pattern is crucial in determining the molecule's spatial conformation and, consequently, its chemical and biological properties.
While many biphenyl acetic acid derivatives have been investigated for their pharmacological activities, particularly as non-steroidal anti-inflammatory drugs (NSAIDs), (3'-Ethoxy-biphenyl-4-yl)-acetic acid itself is a less-studied compound.[1] Its structural similarity to known active molecules suggests potential for further investigation.
Core Chemical Identifiers
A clear identification of the compound is paramount for any research endeavor. The key identifiers for (3'-Ethoxy-biphenyl-4-yl)-acetic acid are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 669713-69-3 | [2][3] |
| Molecular Formula | C₁₆H₁₆O₃ | [2][3][4] |
| Molecular Weight | 256.30 g/mol | [2][3][4] |
| IUPAC Name | 2-(3'-Ethoxy-[1,1'-biphenyl]-4-yl)acetic acid | [4] |
| Synonyms | (3'-Ethoxy-biphenyl-4-yl) acetic acid, 4-BIPHENYL-(3'-ETHOXY)ACETIC ACID | [3][5] |
| SMILES | O=C(O)CC1=CC=C(C2=CC=CC(OCC)=C2)C=C1 | [4] |
Proposed Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The formation of the biphenyl core is the cornerstone of synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile palladium-catalyzed method for creating carbon-carbon bonds between aryl halides and arylboronic acids.[6][7] This makes it the logical choice for a plausible and scalable synthesis of (3'-Ethoxy-biphenyl-4-yl)-acetic acid.
The proposed retrosynthetic analysis breaks the molecule down into two key synthons: a phenylacetic acid derivative bearing a boronic acid (or ester) and an ethoxy-substituted aryl halide.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling methodologies.[8] Optimization of reaction conditions (catalyst, base, solvent, temperature) would be necessary for achieving high yields.
Step 1: Synthesis of Ethyl (3'-ethoxy-biphenyl-4-yl)-acetate
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (3-ethoxyphenyl)boronic acid (1.1 equivalents) and ethyl (4-bromophenyl)acetate (1.0 equivalent).
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Solvent and Base Addition: Add a 2:1 mixture of toluene and ethanol, followed by an aqueous solution of potassium carbonate (K₂CO₃, 2.0 equivalents).
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Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen.
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Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography to yield the desired ethyl ester.
Step 2: Saponification to (3'-Ethoxy-biphenyl-4-yl)-acetic acid
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Hydrolysis: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 3-4 equivalents).
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Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
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Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using 1M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
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Drying: Dry the product under vacuum to yield (3'-Ethoxy-biphenyl-4-yl)-acetic acid. Further purification can be achieved by recrystallization if necessary.
Physicochemical Properties and Reactivity
Predicted Properties
| Property | Predicted Value / Description | Rationale |
| Physical State | Likely a white to off-white crystalline solid at room temperature. | Based on similar arylacetic acid compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid group provides some polarity, but the large biphenyl structure is hydrophobic. |
| Acidity (pKa) | Estimated to be around 4-5. | Typical range for a carboxylic acid adjacent to an aromatic ring. |
Chemical Reactivity
The reactivity of (3'-Ethoxy-biphenyl-4-yl)-acetic acid is primarily dictated by its carboxylic acid functional group.
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Esterification: The carboxylic acid can be readily converted to various esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).
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Amide Formation: It can be coupled with amines to form amides, typically after activation of the carboxylic acid to an acid chloride or through the use of coupling reagents (e.g., DCC, EDC).
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3'-ethoxy-biphenyl-4-yl)-ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Potential Applications and Research Directions
The structural features of (3'-Ethoxy-biphenyl-4-yl)-acetic acid suggest several avenues for research, particularly in medicinal chemistry.
Relationship to NSAIDs
Many compounds with a biphenyl acetic acid core, such as Felbinac (4-biphenylacetic acid), exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[1] It is plausible that (3'-Ethoxy-biphenyl-4-yl)-acetic acid could exhibit similar activity. The ethoxy group may influence the molecule's lipophilicity and binding affinity to the COX active site, potentially altering its potency and selectivity.
Caption: Hypothesized mechanism of action for anti-inflammatory effects.
Future Research Workflow
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Synthesis and Characterization: The first step is to synthesize and purify the compound using the proposed method and fully characterize it using NMR, IR, and mass spectrometry to confirm its structure.
-
In Vitro Biological Screening: The compound should be screened in vitro for its inhibitory activity against COX-1 and COX-2 enzymes to assess its potential as an anti-inflammatory agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues with modifications to the ethoxy group or the substitution pattern could provide valuable insights into the structure-activity relationship for this class of compounds.
-
Further Applications: Given the versatility of the biphenyl scaffold, the compound could also serve as a key intermediate in the synthesis of more complex molecules for materials science or other pharmaceutical applications.[6]
Conclusion
(3'-Ethoxy-biphenyl-4-yl)-acetic acid represents an under-explored area within the well-established class of arylacetic acids. While a lack of direct experimental data necessitates a theoretical approach, its chemical identity is confirmed. Based on robust and well-documented synthetic methodologies like the Suzuki-Miyaura coupling, a clear path to its synthesis can be proposed. Its structural similarity to known bioactive molecules, particularly NSAIDs, provides a strong rationale for its investigation as a potential therapeutic agent. This guide offers the foundational knowledge and a hypothetical framework to empower researchers to undertake the synthesis, characterization, and biological evaluation of this promising compound.
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